![molecular formula C8H7F4N B1302130 2-Fluoro-3-(trifluoromethyl)benzylamine CAS No. 239135-49-0](/img/structure/B1302130.png)
2-Fluoro-3-(trifluoromethyl)benzylamine
Overview
Description
“2-Fluoro-3-(trifluoromethyl)benzylamine” is a chemical compound with the molecular formula C8H7F4N . It has an average mass of 193.141 Da and a monoisotopic mass of 193.051468 Da . It is also known by other names such as “[2-Fluoro-3-(trifluoromethyl)phenyl]methanamine” and "[2-Fluoro-3-(trifluoromethyl)phenyl]methylamine" .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-(trifluoromethyl)benzylamine” is represented by the linear formula: FC6H3(CF3)CH2NH2 . The compound has a molecular weight of 193.14 .Physical And Chemical Properties Analysis
“2-Fluoro-3-(trifluoromethyl)benzylamine” has a refractive index n20/D of 1.454 (lit.) . It has a boiling point of 193 °C (lit.) and a density of 1.321 g/mL at 25 °C (lit.) .Scientific Research Applications
Chemical Synthesis
2-Fluoro-3-(trifluoromethyl)benzylamine can be used as a building block in the synthesis of various complex molecules. Its unique structure, which includes both a fluorine atom and a trifluoromethyl group, can impart desirable properties to the resulting compounds .
Preparation of 6-Substituted Purines
This compound has been used in the preparation of 6-substituted purines . Purines are biologically significant compounds that are part of many important biomolecules, including DNA and RNA.
Material Science
In material science, this compound could potentially be used in the development of new materials with unique properties. The presence of fluorine and trifluoromethyl groups can influence the physical and chemical properties of the resulting materials .
Chromatography
In chromatography, 2-Fluoro-3-(trifluoromethyl)benzylamine could potentially be used as a stationary phase or as a component of the mobile phase .
Analytical Chemistry
In analytical chemistry, this compound could be used as a reagent or as a standard for calibration .
Safety and Handling Research
Research into the safety and handling of this compound is also an important area of study. According to the safety data sheet, this compound is classified as a combustible liquid that causes severe skin burns and eye damage, and may cause respiratory irritation .
Safety and Hazards
The safety data sheet suggests that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .
Mechanism of Action
Target of Action
It’s noted that compounds with a -cf3 group have shown improved drug potency toward enzymes like reverse transcriptase .
Mode of Action
It’s suggested that the presence of a -cf3 group in a molecule can enhance its interaction with target proteins, potentially through key hydrogen bonding .
Biochemical Pathways
It’s known that molecules with a -cf3 group can influence the pka of cyclic carbamates, which could impact various biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 19314 , which could influence its bioavailability.
Result of Action
Compounds with a -cf3 group have been associated with improved drug potency .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-(trifluoromethyl)benzylamine. For instance, it’s recommended to store the compound in a well-ventilated place and keep it away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
[2-fluoro-3-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUYJDPJHOSOTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372146 | |
Record name | 2-fluoro-3-trifluoromethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(trifluoromethyl)benzylamine | |
CAS RN |
239135-49-0 | |
Record name | 2-fluoro-3-trifluoromethylbenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 239135-49-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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